molecular formula C11H8N2O3 B13494953 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13494953
M. Wt: 216.19 g/mol
InChI Key: MFPVRHMGYPPXOA-UHFFFAOYSA-N
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Description

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is an isoindole-dione derivative characterized by a reactive isocyanate (-NCO) group attached to an ethyl side chain. This compound’s core structure consists of a bicyclic isoindole-1,3-dione moiety, which is known for its electron-withdrawing properties and stability. The isocyanate group confers high reactivity, enabling applications in polymer chemistry, drug conjugation, and covalent inhibitor design.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-(2-isocyanatoethyl)isoindole-1,3-dione

InChI

InChI=1S/C11H8N2O3/c14-7-12-5-6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2

InChI Key

MFPVRHMGYPPXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of phosgene derivatives like diphosgene or triphosgene is common in industrial settings due to their ease of handling and safety compared to phosgene gas .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione include urethanes, ureas, and cross-linked polymers. These products are valuable in various industrial applications, including coatings, adhesives, and foams .

Mechanism of Action

The mechanism of action of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. These reactions are crucial in the formation of cross-linked polymers and other materials with enhanced properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Variations

The isoindole-1,3-dione core is common among analogs, but substituents on the ethyl side chain or adjacent positions dictate chemical reactivity and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione Isocyanate (-NCO) on ethyl chain ~260 (estimated) High reactivity for covalent bonding; potential use in polymer crosslinking or targeted drug delivery
2-[2-(2-Bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione () Bromothiazole on ethyl chain ~365 Combines thiazole’s bioactivity with isoindole’s stability; antimicrobial and anticancer potential
2-[2-(2-Bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione () Bromoethoxy chain ~327 Enhanced electrophilicity for nucleophilic substitution; used in alkylation reactions
2-{2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione () Morpholinyl-thiazole on ethyl chain ~373 Dual pharmacophores (morpholine and thiazole) for kinase inhibition; anticancer applications
5-(2-Azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione () Azidoethoxy and dioxopiperidinyl groups ~359 Click chemistry compatibility (azide group); targeted protein degradation (PROTACs)

Reactivity and Functional Group Impact

  • Isocyanate Group : Unique to the target compound, this group enables covalent bonding with amines, alcohols, or thiols. This contrasts with bromine-containing analogs (), which undergo nucleophilic substitution but lack crosslinking versatility .
  • Thiazole and Morpholine Moieties (): These groups enhance biological activity. For example, the bromothiazole derivative () inhibits bacterial enzymes, while the morpholine-thiazole hybrid () targets eukaryotic kinases .
  • Azide Functionality (): Enables bioorthogonal click reactions, a feature absent in the isocyanate analog but critical for bioconjugation in drug development .

Biological Activity

2-(2-Isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 75178-54-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 218.20 g/mol

Mechanisms of Biological Activity

The biological activity of 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amino acids and proteins. This reactivity can lead to various biological effects:

  • Cytotoxicity : The compound has been shown to induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The exact mechanism is under investigation but may involve disruption of microbial cell membranes.
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study published in Journal of Medicinal Chemistry demonstrated that 2-(2-isocyanatoethyl)-2,3-dihydro-1H-isoindole-1,3-dione induces significant cytotoxicity in human breast cancer cells (MCF-7) at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers and found increased levels of cleaved caspase-3 and -9 in treated cells.
  • Antimicrobial Testing :
    • In a comparative study published in Phytotherapy Research, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against S. aureus and E. coliPhytotherapy Research
Enzyme InhibitionInhibits specific metabolic enzymesInternal Study

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